8-Fluoro-4,4-dimethyl-1-sulfanylidene-1H,4H,5H-[1,2]dithiolo[3,4-C]quinoline-6-carboxylic acid
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Overview
Description
8-Fluoro-4,4-dimethyl-1-sulfanylidene-1H,4H,5H-[1,2]dithiolo[3,4-C]quinoline-6-carboxylic acid is a complex organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-4,4-dimethyl-1-sulfanylidene-1H,4H,5H-[1,2]dithiolo[3,4-C]quinoline-6-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of appropriate quinoline derivatives with sulfur-containing reagents under controlled conditions. The reaction conditions often involve the use of solvents such as methanol or acetic acid, and catalysts like methanesulfonic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
8-Fluoro-4,4-dimethyl-1-sulfanylidene-1H,4H,5H-[1,2]dithiolo[3,4-C]quinoline-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to modify the quinoline ring or other functional groups.
Substitution: The fluorine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanylidene group can yield sulfoxides or sulfones, while substitution reactions can produce a variety of fluorine-substituted derivatives .
Scientific Research Applications
8-Fluoro-4,4-dimethyl-1-sulfanylidene-1H,4H,5H-[1,2]dithiolo[3,4-C]quinoline-6-carboxylic acid has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 8-Fluoro-4,4-dimethyl-1-sulfanylidene-1H,4H,5H-[1,2]dithiolo[3,4-C]quinoline-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and sulfanylidene group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical effects. The compound’s ability to form stable complexes with metal ions also contributes to its mechanism of action in various applications .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share the quinoline core structure but differ in the functional groups attached, leading to variations in their chemical and biological properties.
Fluoroquinolines: Similar to 8-Fluoro-4,4-dimethyl-1-sulfanylidene-1H,4H,5H-[1,2]dithiolo[3,4-C]quinoline-6-carboxylic acid, these compounds contain a fluorine atom, but their overall structure and reactivity can vary significantly.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications. The presence of both a fluorine atom and a sulfanylidene group in the same molecule is relatively rare, making this compound a valuable subject for further research and development.
Properties
Molecular Formula |
C13H10FNO2S3 |
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Molecular Weight |
327.4 g/mol |
IUPAC Name |
8-fluoro-4,4-dimethyl-1-sulfanylidene-5H-dithiolo[3,4-c]quinoline-6-carboxylic acid |
InChI |
InChI=1S/C13H10FNO2S3/c1-13(2)10-8(12(18)20-19-10)6-3-5(14)4-7(11(16)17)9(6)15-13/h3-4,15H,1-2H3,(H,16,17) |
InChI Key |
YTOJICWEPRFWBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C3=C(N1)C(=CC(=C3)F)C(=O)O)C(=S)SS2)C |
Origin of Product |
United States |
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